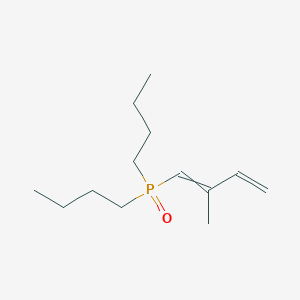
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a dibutyl and a 2-methylbuta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 2-methylbuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high throughput. Advanced purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction results in the formation of phosphines .
Scientific Research Applications
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mechanism of Action
The mechanism by which Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its mechanism of action include electron transfer and bond formation/breaking processes .
Comparison with Similar Compounds
Similar Compounds
- Dibutylphosphine oxide
- 2-methylbuta-1,3-diene
- Triphenylphosphine oxide
Uniqueness
Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is unique due to its combination of a phosphane group with both dibutyl and 2-methylbuta-1,3-dien-1-yl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
64423-17-2 |
|---|---|
Molecular Formula |
C13H25OP |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-dibutylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C13H25OP/c1-5-8-10-15(14,11-9-6-2)12-13(4)7-3/h7,12H,3,5-6,8-11H2,1-2,4H3 |
InChI Key |
DNMMLFIQPJBJME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















